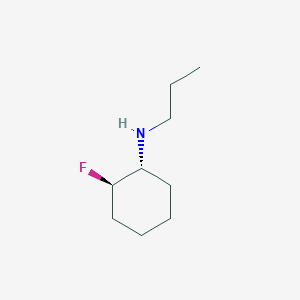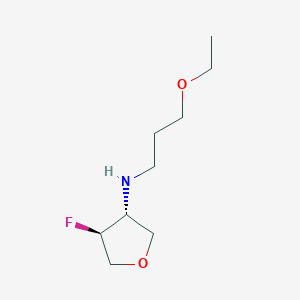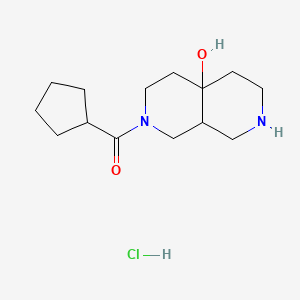
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-(2-hydroxyethyl)acetamide
Descripción general
Descripción
This compound, also known as AE C656948-7-hydroxy or Fluopyram M08, is a chemical transformation product . It has a molecular mass of 412.72 and a chemical formula of C₁₆H₁₁ClF₆N₂O₂ . It is a metabolite type found in soil, animals, rats, and plants .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-2-yl group attached to a trifluoromethyl group, a chloro group, and a 2,2-difluoro-N-(2-hydroxyethyl)acetamide group .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Compounds with trifluoromethyl groups, like the one , are often found in pharmaceuticals . The trifluoromethyl group can enhance the biological activity of drugs, improve their stability, and modify their physicochemical properties . Therefore, this compound could potentially be used in the development of new drugs.
Agrochemical Applications
Trifluoromethylated pyridines, such as the one in this compound, are commonly used in agrochemicals . They can be used to create pesticides, herbicides, and fungicides .
Material Science
The trifluoromethyl group can also be used in material science. It can alter the properties of materials, making them more resistant to heat and chemicals .
Biochemical Research
This compound could be used in biochemical research, particularly in studies related to enzyme inhibition. Trifluoromethyl groups are often used in enzyme inhibitors, which are substances that decrease the rate of enzyme reactions .
Chemical Synthesis
In chemical synthesis, trifluoromethylated compounds are often used as building blocks. They can be used to synthesize a wide range of other compounds .
Environmental Science
In environmental science, this compound could be used in studies related to pollution. Trifluoromethylated compounds are often used as tracers in environmental studies .
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF5N2O2/c11-6-3-5(10(14,15)16)4-18-7(6)9(12,13)8(20)17-1-2-19/h3-4,19H,1-2H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISJQPWOFLESHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)NCCO)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-(2-hydroxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)
![1-(prop-2-yn-1-yl)-5-(propan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531529.png)

![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)
![6-Phenyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531535.png)

![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1531537.png)


amine](/img/structure/B1531541.png)

![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)
